molecular formula C17H14ClNO2S B2360411 7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 777877-61-9

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2360411
CAS No.: 777877-61-9
M. Wt: 331.81
InChI Key: GPSLJCVHQOCPHD-UHFFFAOYSA-N
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Description

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds with a thiophene ring and various functional groups.

    Carboxylic Acids: Compounds with a carboxylic acid functional group and different aromatic or heterocyclic cores.

Uniqueness

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-3-10-4-7-15(22-10)14-8-12(17(20)21)11-5-6-13(18)9(2)16(11)19-14/h4-8H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSLJCVHQOCPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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